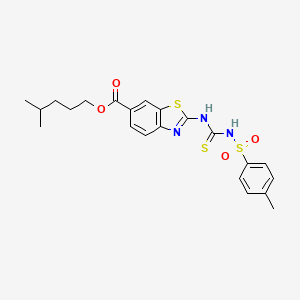
4-Hydroxy-5-methylfuran-3(2H)-one-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methylfuran-3(2H)-one-d3 is a deuterated derivative of 4-Hydroxy-5-methylfuran-3(2H)-one, a furan derivative characterized by a five-membered aromatic ring with oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be achieved through various methods. One approach involves the use of Saccharomyces cerevisiae, which requires the Cff1p protein to produce 4-Hydroxy-5-methylfuran-3(2H)-one . The synthetic route typically involves the incorporation of deuterium atoms into the molecule to obtain the deuterated derivative.
Industrial Production Methods: Industrial production of this compound may involve microbial synthesis using genetically modified strains of Saccharomyces cerevisiae. The production process can be optimized by adjusting various factors such as carbon source concentration, nitrogen source concentration, salt concentration, initial pH, shaking speed, culture temperature, inoculum size, and culture time .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylfuran-3(2H)-one-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. For example, the reaction of 4-Hydroxy-5-methylfuran-3(2H)-one with cysteine or hydrogen sulfide at pH 4.5 for 60 minutes at 140°C produces complex mixtures of volatile compounds .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the reaction with cysteine or hydrogen sulfide can produce sulfur-containing volatile compounds .
Scientific Research Applications
4-Hydroxy-5-methylfuran-3(2H)-one-d3 has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of other furan derivatives. In biology, it has been shown to modulate the growth of human tumor cells and inhibit cellular melanogenesis . In industry, it is used in oxidoreductase assays for the evaluation of oxidoreductase activity .
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylfuran-3(2H)-one-d3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cellular melanogenesis by modulating the activity of melanogenic enzymes . Additionally, it interacts with oxidoreductases, which play a crucial role in oxidation-reduction processes .
Comparison with Similar Compounds
4-Hydroxy-5-methylfuran-3(2H)-one-d3 can be compared with other similar compounds, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and 2-Ethylfuran . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is commonly found in fruits like strawberries and pineapples , while 2-Ethylfuran is used in the synthesis of various organic compounds .
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
4-hydroxy-5-(trideuteriomethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3/i1D3 |
InChI Key |
DLVYTANECMRFGX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=O)CO1)O |
Canonical SMILES |
CC1=C(C(=O)CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-8-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12372168.png)
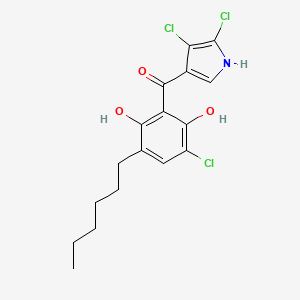
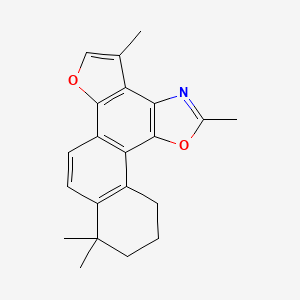

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)
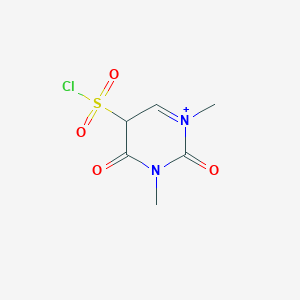
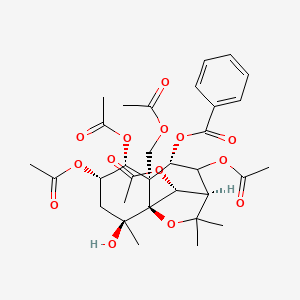
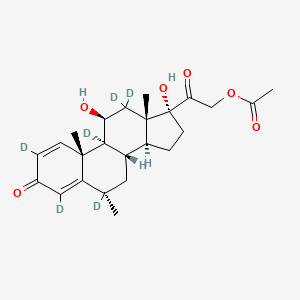
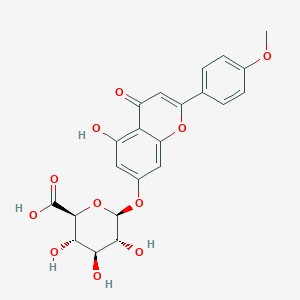
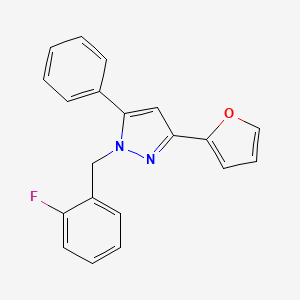
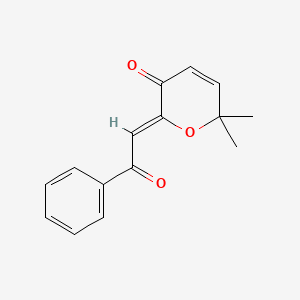
![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)

